p-Hydroxy elvitegravir
Description
Overview of Elvitegravir (B1684570) as an HIV-1 Integrase Strand Transfer Inhibitor and its Metabolic Significance
Elvitegravir is an antiretroviral drug belonging to the class of integrase strand transfer inhibitors (INSTIs). aidsmap.commdpi.com These drugs are a critical component of combination therapy for the treatment of HIV-1 infection. nih.gov The mechanism of action for Elvitegravir involves the inhibition of HIV-1 integrase, an enzyme essential for the virus to insert its genetic material into the DNA of the host cell. aidsmap.comnih.govdrugbank.comnih.gov By blocking this integration step, Elvitegravir effectively prevents the formation of the HIV-1 provirus and halts the propagation of the viral infection. nih.govdrugbank.com
The metabolic process of Elvitegravir is a significant aspect of its pharmacology. It is primarily metabolized in the liver through oxidation, a reaction catalyzed by the cytochrome P450 enzyme CYP3A. drugbank.comnih.govwikipedia.orgplos.orgnih.gov A secondary metabolic pathway involves glucuronidation, which is facilitated by the UGT1A1 and UGT1A3 enzymes. drugbank.comnih.govwikipedia.orgnih.govnih.gov Due to its extensive metabolism by CYP3A, Elvitegravir is often administered with a pharmacokinetic enhancer, such as cobicistat (B1684569) or ritonavir (B1064). plos.orgnih.govnih.govnih.gov These "boosting" agents are potent inhibitors of CYP3A, and their co-administration leads to a significant increase in Elvitegravir's plasma concentrations and extends its half-life, which allows for once-daily dosing. nih.govnih.govnih.gov
The metabolism of Elvitegravir results in the formation of several metabolites. These metabolites are generally found in very low concentrations in the plasma and exhibit considerably lower anti-HIV activity compared to the parent drug. drugbank.com One of these metabolites is p-Hydroxy elvitegravir, also identified as Elvitegravir M1. chemicalbook.comncats.ioaxios-research.comtlcstandards.com
Table 1: Chemical and Physical Data for this compound
| Property | Value | Source |
| IUPAC Name | 6-((3-Chloro-2-fluoro-4-hydroxyphenyl)methyl)-1,4-dihydro-1-((1S)-1-(hydroxymethyl)-2-methylpropyl)-7-methoxy-4-oxo-3-quinolinecarboxylic acid | ncats.io |
| Other Names | Elvitegravir (M1), para-Hydroxy Elvitegravir | ncats.io |
| CAS Number | 870648-10-5 | chemicalbook.comncats.ioaxios-research.comtlcstandards.comepa.gov |
| Molecular Formula | C23H23ClFNO6 | ncats.ioaxios-research.comtlcstandards.com |
| Molecular Weight | 463.883 g/mol | ncats.io |
Role of Metabolites in Integrase Inhibitor Research
In the context of HIV treatment, metabolomics—the large-scale study of small molecules or metabolites—has become a valuable tool. nih.gov Research in this area investigates the metabolic changes that occur in patients with HIV, both before and after long-term antiretroviral therapy (ART). nih.govmdpi.com These studies have revealed that even with successful viral suppression, metabolic disturbances can persist in individuals living with HIV. nih.govfrontiersin.org
For Elvitegravir specifically, research has shown that its metabolites, including this compound, possess substantially reduced antiviral activity. drugbank.com This finding is significant as it indicates that the therapeutic effect is almost entirely attributable to the parent compound. The investigation of metabolic pathways, such as the primary role of CYP3A and the secondary role of UGT enzymes in breaking down Elvitegravir, is vital for managing potential drug-drug interactions. nih.govplos.orghiv.gov For instance, substances that induce or inhibit these enzymes can alter the concentration of Elvitegravir in the body, potentially affecting its efficacy or safety. wikipedia.orghiv.gov Therefore, the characterization of metabolites like this compound is an integral part of the comprehensive evaluation of an integrase inhibitor's clinical profile.
Table 2: Key Enzymes and Pathways in Elvitegravir Metabolism
| Metabolic Pathway | Enzyme(s) Involved | Significance | Source(s) |
| Primary Metabolism (Oxidation) | Cytochrome P450 3A (CYP3A) | Major pathway for Elvitegravir breakdown. Inhibition by boosters (cobicistat, ritonavir) increases Elvitegravir exposure. | drugbank.comnih.govwikipedia.orgplos.orgnih.gov |
| Secondary Metabolism (Glucuronidation) | UGT1A1, UGT1A3 | A secondary, high-capacity pathway for Elvitegravir metabolism. | drugbank.comnih.govwikipedia.orgnih.govnih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-[(3-chloro-2-fluoro-4-hydroxyphenyl)methyl]-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-7-methoxy-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClFNO6/c1-11(2)17(10-27)26-9-15(23(30)31)22(29)14-7-13(19(32-3)8-16(14)26)6-12-4-5-18(28)20(24)21(12)25/h4-5,7-9,11,17,27-28H,6,10H2,1-3H3,(H,30,31)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNIALGRWHDDBLY-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=C(C=C3)O)Cl)F)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=C(C=C3)O)Cl)F)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClFNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870376 | |
| Record name | p-Hydroxy elvitegravir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870648-10-5 | |
| Record name | p-Hydroxy elvitegravir | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870648105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Hydroxy elvitegravir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | P-HYDROXY ELVITEGRAVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H5PG477IY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Metabolic Pathways and Enzymatic Biotransformation of Elvitegravir Leading to P Hydroxy Elvitegravir
Primary Oxidative Metabolism via Cytochrome P450 Enzymes
The initial and principal metabolic route for elvitegravir (B1684570) is oxidation, a reaction mediated by the cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver and intestine. fda.govnih.govnih.gov This process is responsible for the formation of the hydroxylated metabolites of elvitegravir.
The cytochrome P450 3A (CYP3A) subfamily, particularly the CYP3A4 isoform, is the main enzymatic pathway responsible for the oxidative metabolism of elvitegravir. nih.govnih.govplos.orgtga.gov.au This metabolic action results in aromatic and aliphatic hydroxylation of the elvitegravir molecule. tga.gov.au
The most significant product of this CYP3A-mediated oxidation is the p-hydroxy metabolite, which is also designated as M1 or GS-9202. plos.orgpmda.go.jp In the absence of CYP3A inhibitors (an "unboosted" state), p-hydroxy elvitegravir (M1) is the most abundant metabolite observed in clinical studies. However, when a potent CYP3A inhibitor such as cobicistat (B1684569) or ritonavir (B1064) is co-administered, the formation of the M1 metabolite is profoundly reduced or becomes undetectable. fda.govtga.gov.aupmda.go.jp
While CYP3A4 is the dominant enzyme in elvitegravir's oxidative metabolism, in vitro studies using recombinant human cytochrome P450 enzymes have investigated the role of other isoforms. pmda.go.jp These studies demonstrated that in addition to CYP3A4, the CYP3A5 and CYP1A1 isoforms can also metabolize elvitegravir to form the M1 metabolite. pmda.go.jp However, the rate of metabolism by CYP3A4 was found to be the most rapid, and the pattern of metabolites it generated most closely resembled that observed in human liver microsomes. pmda.go.jp This confirms that while other isoforms may contribute, their role is minor compared to that of CYP3A4. pmda.go.jp
| CYP450 Isoform | Role in Elvitegravir Metabolism | Metabolites Formed | Reference |
|---|---|---|---|
| CYP3A4 | Primary and most rapid metabolic pathway | M1 (this compound), M2, M5, M8, and others | pmda.go.jp |
| CYP3A5 | Minor metabolic pathway | M1 (this compound) | pmda.go.jp |
| CYP1A1 | Minor metabolic pathway | M1 (this compound), M2 | pmda.go.jp |
Role of CYP3A in Elvitegravir Metabolism and this compound (Elvitegravir M1) Formation
Secondary Glucuronidation Pathways
Following, or as an alternative to, oxidative metabolism, elvitegravir can undergo a secondary biotransformation process known as glucuronidation. This is a Phase II metabolic reaction that conjugates glucuronic acid to the drug molecule, facilitating its excretion.
The glucuronidation of elvitegravir is primarily facilitated by the Uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) family of enzymes. nih.govtga.gov.auwikipedia.org Specific in vitro investigations have identified UGT1A1 and UGT1A3 as the main isoforms responsible for the formation of the elvitegravir acyl glucuronide metabolite, also known as M4 or GS-9200. fda.gov Studies have shown that other isoforms, such as UGT1A9 and UGT2B15, are also capable of forming the M4 metabolite, but at a much slower rate. fda.gov
Unboosted State : When elvitegravir is administered alone, its metabolism is dominated by CYP3A4 oxidation, making this compound (M1) the principal metabolite.
Boosted State : When elvitegravir is co-administered with a potent CYP3A inhibitor like cobicistat or ritonavir, the primary oxidative pathway is blocked. tga.gov.aupmda.go.jp This shifts the metabolic dependency to the secondary, high-capacity glucuronidation pathway. tga.gov.au Consequently, the acyl glucuronide (M4) becomes the predominant metabolite, while concentrations of the p-hydroxy metabolite (M1) are typically reduced to below the level of quantification. tga.gov.au
| Metabolite Name | Alternative Designation | Formation Pathway | Primary Enzyme(s) | Predominance | Reference |
|---|---|---|---|---|---|
| This compound | M1, GS-9202 | Oxidative Hydroxylation | CYP3A4 | Unboosted State | plos.org |
| Elvitegravir acyl glucuronide | M4, GS-9200 | Glucuronidation | UGT1A1, UGT1A3 | Boosted State | fda.govtga.gov.au |
Characterization of P Hydroxy Elvitegravir As a Metabolite
Identification and Structural Elucidation of p-Hydroxy Elvitegravir (B1684570) (Elvitegravir M1)
p-Hydroxy elvitegravir is identified as a primary metabolite of elvitegravir, formed through an aromatic hydroxylation reaction. ontosight.aiplos.org This metabolic process is mainly facilitated by the hepatic CYP3A4 isoenzyme. plos.orgnih.gov The metabolite is also referred to by the code GS-9202.
The structural elucidation of this compound confirms the addition of a hydroxyl group to the parent compound. Its definitive chemical structure is systematically named 3-Quinolinecarboxylic acid, 6-((3-chloro-2-fluoro-4-hydroxyphenyl)methyl)-1,4-dihydro-1-((1S)-1-(hydroxymethyl)-2-methylpropyl)-7-methoxy-4-oxo-. ontosight.aifda.gov This structure has been confirmed through various analytical methods. The compound has a molecular formula of C₂₃H₂₃ClFNO₆ and a molecular weight of 463.88 g/mol . fda.govaxios-research.com
Table 1: Compound Identification
| Common Name | Systematic Name | Other Designations |
|---|---|---|
| This compound | 3-Quinolinecarboxylic acid, 6-((3-chloro-2-fluoro-4-hydroxyphenyl)methyl)-1,4-dihydro-1-((1S)-1-(hydroxymethyl)-2-methylpropyl)-7-methoxy-4-oxo- ontosight.aifda.gov | Elvitegravir M1 ontosight.aipmda.go.jp, GS-9202 |
| Elvitegravir | 6-(3-chloro-2-fluorobenzyl)-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-7-methoxy-4-oxo-1, 4-dihydroquinoline-3-carboxylic acid researchgate.net | EVG plos.org, GS-9137 acs.org, JTK-303 acs.org |
Quantitative Analysis of this compound Levels in Research Models
The quantification of elvitegravir and its metabolites in biological matrices is typically performed using sensitive analytical techniques like liquid chromatography–tandem mass spectrometry (LC-MS/MS). plos.orgasianpubs.orgnih.gov These methods are essential for studying the pharmacokinetic profiles of the parent drug and its metabolites in various research models, including human liver microsomes and plasma samples from preclinical models like rats. plos.orgasianpubs.org
In clinical research settings, the levels of this compound (GS-9202) have been measured. In one pharmacokinetic substudy involving ritonavir-boosted elvitegravir, the plasma concentrations of the p-hydroxylated metabolite were found to be below the limit of quantitation. This suggests that while it is a known metabolic product, its systemic exposure can be very low under certain conditions.
Comparative Analysis of this compound Biochemical Potency Against HIV-1 Integrase
The biochemical potency of this compound against its therapeutic target, HIV-1 integrase, has been evaluated and compared to the parent drug, elvitegravir. Elvitegravir is a potent inhibitor of the HIV-1 integrase strand transfer reaction, with a reported IC₅₀ value of 7.2 nM. apexbt.comtandfonline.com Research findings indicate that the metabolic conversion to this compound significantly reduces this antiviral activity.
Table 2: Comparative Biochemical Potency Against HIV-1 Integrase
| Compound | Target | Potency Metric | Finding |
|---|---|---|---|
| Elvitegravir (EVG) | HIV-1 Integrase | IC₅₀ | 7.2 nM apexbt.comtandfonline.com |
| This compound (M1) | HIV-1 | Antiviral Activity | ≥6-fold less active than Elvitegravir |
Mechanistic and Biochemical Investigations of P Hydroxy Elvitegravir
In Vitro Inhibition of HIV-1 Integrase Strand Transfer Activity by p-Hydroxy Elvitegravirtga.gov.au
The primary mechanism of action for elvitegravir (B1684570) is the inhibition of the HIV-1 integrase enzyme, which is essential for viral replication. drugbank.com Specifically, it blocks the strand transfer step of the integration process, preventing the viral DNA from being incorporated into the host cell's genome. drugbank.comtga.gov.au
While detailed inhibitory data specifically for p-hydroxy elvitegravir is not extensively published, studies on the parent compound, elvitegravir, provide a benchmark for activity. Elvitegravir demonstrates potent inhibition of the HIV-1 integrase strand transfer reaction. asm.orgnih.gov The concentration required to inhibit 50% of the strand transfer activity (IC50) has been reported with some variability, likely due to different assay conditions.
Table 1: In Vitro Inhibitory Activity of Elvitegravir
| Compound | Assay Type | Target | IC50 (nM) |
|---|---|---|---|
| Elvitegravir | Immobilized Assay | HIV-1 Integrase Strand Transfer | 7.2 nih.govtandfonline.comcaymanchem.com |
| Elvitegravir | Oligonucleotide-based Assay | HIV-1 Integrase Strand Transfer | 54 nih.gov |
Molecular Interactions and Binding Studies of this compound with HIV-1 Integrase Enzyme
The binding of INSTIs like elvitegravir to the HIV-1 integrase active site is a critical determinant of their inhibitory function. These inhibitors are designed to chelate the divalent metal ions (typically Mg2+) in the enzyme's catalytic core, which are essential for the strand transfer reaction. pnas.orgresearchgate.net Elvitegravir, derived from a quinolone antibiotic scaffold, utilizes a 4-quinolone-3-carboxylic acid motif to achieve this chelation. tandfonline.combrieflands.com
Structural studies, including co-crystal structures of the prototype foamy virus (PFV) intasome with elvitegravir, have provided significant insights into these interactions. pnas.org The inhibitor binds within the active site, blocking the binding of the host DNA and dislocating the viral DNA end, thereby preventing the strand transfer step. pnas.org
While specific molecular docking and binding studies for this compound are not detailed in the available literature, the addition of a hydroxyl group to the phenyl ring would alter the molecule's electronic and steric properties. This modification could potentially influence its binding affinity and interaction with active site residues compared to the parent compound. However, given that metabolites of elvitegravir have been found to possess significantly lower antiviral activity, it is inferred that these changes likely result in a less optimal interaction with the integrase enzyme. nih.govdrugbank.com
Impact of this compound on HIV-1 Replication in Cellular Models
The ultimate measure of an antiretroviral agent's efficacy is its ability to inhibit viral replication in cellular models. Elvitegravir potently inhibits the replication of various HIV-1 subtypes and clinical isolates, as well as HIV-2 strains, with 50% effective concentration (EC50) values typically in the subnanomolar to nanomolar range. tga.gov.auasm.orgnih.gov
Table 2: Antiviral Activity of Elvitegravir in Cellular Assays
| Compound | Cell Type | Virus Type | EC50 Range (nM) |
|---|---|---|---|
| Elvitegravir | Lymphoblastoid cells, monocyte/macrophage cells, peripheral blood lymphocytes | HIV-1 laboratory and clinical isolates | 0.02 - 1.7 tga.gov.au |
| Elvitegravir | MAGI cells | HIV-1 laboratory strains and clinical isolates | 0.1 - 1.26 caymanchem.com |
| Elvitegravir | Peripheral blood mononuclear cells (PBMCs) | HIV-2 | 0.3 - 0.9 caymanchem.com |
HIV-1 isolates with reduced susceptibility to elvitegravir have been selected in cell culture, most commonly associated with primary integrase mutations such as T66I, E92Q, and Q148R. tga.gov.au
Analysis of Cellular Enzymatic and Metabolic Pathway Interactions Beyond Primary Biotransformation, e.g., Lipid Synthesisscispace.com
Beyond its primary role as an antiviral agent, elvitegravir interacts with cellular metabolic pathways. The metabolism of elvitegravir itself is primarily mediated by cytochrome P450 3A (CYP3A) and secondarily by UGT1A1/3 enzymes. nih.govwikipedia.org
Recent research has investigated the effects of elvitegravir on lipid metabolism. A study using primary rat oligodendrocyte cultures found that elvitegravir can significantly alter lipid synthesis. nih.govnih.gov This research demonstrated that exposure to elvitegravir led to reduced protein levels of key enzymes in the fatty acid synthesis pathway, such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FASN). nih.gov This enzymatic inhibition resulted in a notable decrease in the de novo synthesis of palmitate, a fundamental fatty acid. nih.gov
Furthermore, the study observed that elvitegravir exposure strikingly altered the levels of sterol regulatory element-binding proteins (SREBP) 1 and 2, which are master regulators of cellular lipid homeostasis. nih.govnih.gov These findings suggest that elvitegravir can directly impact cellular lipid metabolism, an effect that may be relevant to the broader physiological impact of the drug. nih.gov While these studies focus on the parent compound, the potential for its metabolites to interact with these or other cellular pathways remains an area for further investigation.
Advanced Analytical Methodologies for P Hydroxy Elvitegravir Quantification and Characterization in Research Matrices
Development and Validation of Chromatographic Techniques for p-Hydroxy Elvitegravir (B1684570) (e.g., HPLC, UPLC, LC-MS/MS)
The quantification of elvitegravir and its metabolites, including p-hydroxy elvitegravir, in biological matrices is predominantly achieved using advanced chromatographic techniques. High-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most utilized methods due to their high sensitivity, specificity, and ability to perform simultaneous analysis of multiple compounds. nih.govnih.govmdpi.com
Researchers have developed and validated numerous methods for the determination of elvitegravir in combination with other antiretroviral agents. While many of these methods focus on the parent drug, the analytical principles and many of the procedural steps are directly applicable to its metabolites. For instance, UPLC-MS/MS methods have been validated for the simultaneous quantification of several antiretrovirals, including elvitegravir, in human plasma and peripheral blood mononuclear cells (PBMCs). nih.govmdpi.com These methods often employ simple sample preparation techniques like protein precipitation followed by sensitive detection using multiple reaction monitoring (MRM) in mass spectrometry. nih.gov
A study detailing a UPLC-MS/MS method for the quantification of 15 antiretrovirals, including elvitegravir, in human plasma highlights the typical validation parameters that would be assessed for this compound. nih.gov The validation would include linearity, accuracy, precision, recovery, and matrix effect. nih.govnih.gov
Table 1: Representative Chromatographic Conditions for the Analysis of Elvitegravir and its Metabolites
| Parameter | HPLC Method | UPLC-MS/MS Method |
| Column | ODS (250 × 4.6 mm, 5 µm) nih.gov | Acquity® UPLC HSS T3 (2.1 × 150 mm, 1.8 µm) mdpi.com |
| Mobile Phase | A: Potassium dihydrogen orthophosphate (pH 2.5) B: Acetonitrile (B52724) (55:45 v/v) nih.gov | A: 0.05% v/v Formic Acid in water B: 0.05% v/v Formic Acid in acetonitrile (Gradient) mdpi.com |
| Flow Rate | 1 mL/min nih.gov | 0.4 mL/min mdpi.com |
| Detection | UV at 250 nm nih.gov | Tandem Mass Spectrometry (ESI+) mdpi.com |
| Run Time | > 7 minutes researchgate.net | ~ 4-10 minutes nih.govresearchgate.net |
This table presents a composite of typical conditions and is for illustrative purposes.
Validation of these methods is performed according to guidelines from regulatory bodies like the FDA and EMA. nih.govinvima.gov.co For this compound, this would involve establishing linearity over a specific concentration range, with accuracy and precision falling within ±15% of the nominal concentration for quality control samples, and within ±20% at the lower limit of quantification (LLOQ). nih.gov
Application of High-Resolution Spectroscopic Methods (e.g., NMR, Mass Spectrometry) for Metabolite Profiling
High-resolution spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry (HRMS), are indispensable tools for the structural elucidation and characterization of drug metabolites. nih.gov While specific studies focusing solely on the NMR characterization of this compound are not widely published, the principles of these techniques are routinely applied in drug metabolism studies for metabolite identification. nih.govnih.gov
Metabolite profiling studies for new drug candidates often involve a combination of LC-MS for detection and separation, followed by HRMS and NMR for definitive structural confirmation of metabolites. nih.gov For this compound, HRMS would provide a highly accurate mass measurement, allowing for the determination of its elemental composition. Subsequent MS/MS fragmentation patterns would offer structural clues by showing characteristic losses and fragments related to the parent elvitegravir structure.
NMR spectroscopy, particularly ¹H and ¹³C NMR, would provide detailed information about the chemical environment of each atom in the molecule. The identification of this compound would involve comparing its NMR spectra to that of the parent drug, elvitegravir. The key indicators would be the changes in the chemical shifts of the aromatic protons and carbons in the 3-chloro-2-fluorophenyl ring, consistent with the introduction of a hydroxyl group. For fluorinated compounds like elvitegravir, ¹⁹F-NMR can also be a powerful tool in metabolism studies, as the fluorine signal can be used to track and identify fluorine-containing metabolites. nih.gov
Table 2: Spectroscopic Techniques for Metabolite Characterization
| Technique | Application for this compound Characterization |
| High-Resolution Mass Spectrometry (HRMS) | - Provides accurate mass measurement for elemental composition confirmation.- MS/MS fragmentation helps in identifying the core structure and location of metabolic modification. |
| Nuclear Magnetic Resonance (NMR) | - ¹H and ¹³C NMR confirm the precise location of the hydroxyl group by analyzing changes in chemical shifts.- 2D NMR techniques (e.g., COSY, HSQC, HMBC) establish connectivity within the molecule.- ¹⁹F-NMR can be used to track fluorine-containing metabolites. nih.gov |
The combined use of these high-resolution techniques is often necessary for the unambiguous identification of metabolites, especially when authentic standards are not available. nih.gov
Bioanalytical Method Development for Quantitative Studies in Pre-clinical Research Models
Bioanalytical methods are essential for quantifying drug and metabolite concentrations in biological fluids and tissues during preclinical studies, which are fundamental to understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile. asiapharmaceutics.infoscience.gov For this compound, this involves developing and validating robust assays for its quantification in matrices from animal models, such as rat or mouse plasma.
LC-MS/MS is the gold standard for bioanalytical studies due to its high sensitivity and specificity. asiapharmaceutics.info Methods developed for preclinical research would be similar to those for human plasma but validated specifically for the animal matrix . This involves assessing parameters like selectivity, LLOQ, linearity, accuracy, precision, and stability in the specific preclinical matrix (e.g., rat plasma). nih.govscience.gov
Studies on the pharmacokinetics of elvitegravir in rats have utilized LC-MS/MS for quantification. nih.gov While these studies primarily focus on the parent drug, the methodologies are directly extendable to its metabolites. A typical workflow involves sample preparation, often by protein precipitation or liquid-liquid extraction, followed by chromatographic separation and MS/MS detection. nih.govmdpi.com The validation would ensure that the method is "fit-for-purpose" and provides reliable data for pharmacokinetic modeling. invima.gov.co
Table 4: Key Validation Parameters for a Preclinical Bioanalytical Method for this compound
| Validation Parameter | Description and Typical Acceptance Criteria |
| Selectivity | The method should be able to differentiate and quantify the analyte from endogenous components in the matrix or other interferences. nih.gov |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy (within 20%) and precision (≤20% CV). nih.gov |
| Linearity & Range | The concentration range over which the method is accurate, precise, and linear. The correlation coefficient (r²) should be consistently ≥0.99. ijpsr.com |
| Accuracy & Precision | Accuracy (bias) should be within ±15% of the nominal value (except at LLOQ), and precision (CV) should be ≤15% for intra- and inter-day runs. nih.govnih.gov |
| Recovery | The efficiency of the extraction process should be consistent and reproducible. |
| Matrix Effect | Assessment of the suppressive or enhancing effect of the biological matrix on the analyte's ionization. |
| Stability | Analyte stability is evaluated under various conditions: freeze-thaw cycles, short-term (bench-top), and long-term storage. nih.gov |
Acceptance criteria are based on FDA and EMA guidelines for bioanalytical method validation. nih.govinvima.gov.co
The successful development and validation of such methods are critical for generating the high-quality data needed to characterize the preclinical pharmacokinetics of this compound.
In Vitro Drug Interaction Mechanisms Mediated by Elvitegravir or Its Metabolites Including P Hydroxy Elvitegravir
Elucidation of Enzyme Induction or Inhibition by Elvitegravir (B1684570) Metabolites (e.g., Cytochrome P450 and UDP-Glucuronosyltransferase) In Vitro
The parent compound, elvitegravir, is known to be a modest inducer of the CYP2C9 enzyme and an inhibitor of CYP3A in vitro. plos.orghivclinic.cahiv-druginteractions.org Its metabolism is primarily carried out by CYP3A and secondarily by UDP-Glucuronosyltransferase (UGT) enzymes UGT1A1 and UGT1A3. drugbank.comhivclinic.ca This metabolic process leads to the formation of metabolites such as p-hydroxy elvitegravir. ontosight.ai
While the enzymatic interactions of elvitegravir itself are documented, specific in vitro data detailing the direct inhibitory or inductive effects of its metabolites, including this compound, on cytochrome P450 or UGT enzymes are not extensively detailed in the scientific literature. Research has shown that the primary metabolites of elvitegravir, M1 (this compound) and M4 (elvitegravir glucuronide), are significantly less potent than elvitegravir itself. nih.gov Given their low plasma concentrations and reduced pharmacological activity, they are generally not considered to be clinically relevant contributors to drug-drug interactions mediated by enzyme inhibition or induction. nih.govdrugbank.com
Studies on cobicistat (B1684569), a pharmacokinetic enhancer frequently co-administered with elvitegravir, show it to be a potent inhibitor of CYP3A4 but note that it is unlikely to cause clinically significant drug interactions via inhibition of UGT isoforms. researchgate.netpmda.go.jp However, these studies focus on the enhancer rather than the metabolites of elvitegravir.
Modulation of Drug Transporter Activity (e.g., P-glycoprotein, BCRP, OATP1B1, OATP1B3) by Elvitegravir Metabolites In Vitro
The combination of elvitegravir with its pharmacokinetic booster, cobicistat, is known to interact with several key drug transporters. Cobicistat is an inhibitor of P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), Organic Anion Transporting Polypeptide 1B1 (OATP1B1), and OATP1B3. hivclinic.cafda.govtga.gov.au The co-administration of drugs that are substrates for these transporters can lead to increased plasma concentrations of those drugs. tga.gov.au
However, similar to the data on enzyme interactions, specific in vitro studies that isolate and characterize the modulatory activity of elvitegravir's metabolites, such as this compound, on these transporters are limited. The focus of most drug interaction studies remains on the parent compound and the co-administered booster. For instance, tenofovir (B777) alafenamide (TAF), another component of some elvitegravir-containing regimens, is a substrate of P-gp and BCRP, and its absorption is increased by the inhibitory action of cobicistat on these transporters. fda.gov While curcumin (B1669340) has been studied as an inhibitor of P-gp to potentially enhance elvitegravir bioavailability, this research does not delineate the specific actions of elvitegravir's metabolites. mdpi.com The available evidence does not provide direct findings on whether this compound or other metabolites independently inhibit or induce P-gp, BCRP, OATP1B1, or OATP1B3.
Mechanistic Investigations of Elvitegravir Metabolite Impact on Xenobiotic Metabolism
Xenobiotic metabolism is the process by which the body modifies foreign chemical substances, facilitating their elimination. openaccessjournals.com This typically occurs in two phases of enzymatic reactions. openaccessjournals.com For elvitegravir, the primary mechanism of metabolism is Phase I oxidation via CYP3A enzymes, which produces hydroxylated metabolites like this compound. ontosight.aidrugbank.com This is followed by Phase II glucuronidation via UGT enzymes. drugbank.com
Mechanistic investigations into the impact of these metabolites on the broader landscape of xenobiotic metabolism are not extensively covered in the available research. One in vitro study did investigate the potential of the M1 (this compound) and M4 metabolites to select for drug resistance mutations in the HIV-1 integrase enzyme. nih.gov The findings showed an overlapping resistance profile with the parent elvitegravir molecule, demonstrating that the metabolites retain a similar, albeit much weaker, mechanism of action at the viral target. nih.gov However, this study did not explore how these metabolites might affect the metabolic pathways of other co-administered drugs (xenobiotics). The current body of evidence focuses primarily on the disposition of elvitegravir and the interaction profile of the parent drug and its booster, rather than the downstream effects of its metabolites on xenobiotic metabolism.
Synthetic Chemistry Approaches for P Hydroxy Elvitegravir and Its Derivatives
Strategies for the Chemical Synthesis of Elvitegravir (B1684570) Analogs with Hydroxylation Patterns
The chemical synthesis of elvitegravir analogs with specific hydroxylation patterns is crucial for investigating their biological activity, particularly as HIV-1 integrase inhibitors. The core of these strategies often revolves around the construction of the quinolone or related heterocyclic systems, with modifications to introduce hydroxyl groups at various positions.
Several general approaches have been employed to create these analogs. One common method involves starting with precursors that already contain the desired hydroxyl group, which may be protected during the synthesis and deprotected in a final step. An alternative is the late-stage introduction of the hydroxyl group. The synthesis of the quinolone skeleton is a key step, often achieved through methods like the Gould-Jacobs reaction or variations thereof, followed by N-alkylation and further functionalization. mdpi.com
For instance, the synthesis of novel 5-R-quinolone carboxylic acids, which are structural analogs of elvitegravir, has been reported. mdpi.com These syntheses often start with highly functionalized benzoic acid derivatives that undergo a series of reactions, including coupling, hydrolysis, and cyclization, to form the quinolone ring system. mdpi.com By choosing appropriately substituted starting materials, chemists can introduce hydroxyl groups or their precursors onto the aromatic rings.
Research into bicyclic 1-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxamide-containing compounds provides another example of creating analogs with specific hydroxylation. acs.org These syntheses can involve the reaction of substituted pyridines with reagents like dimethyl acetylenedicarboxylate, followed by cyclization and functional group manipulation to yield the desired hydroxylated scaffolds. acs.org The table below summarizes some strategies used for synthesizing elvitegravir analogs with varied hydroxylation patterns.
| Analog Type | Synthetic Strategy | Key Precursors/Reagents | Reference |
| 5-R-Quinolone Carboxylic Acids | Classical quinoline (B57606) skeleton assembly from functionalized benzoic acids. | Methyl 2,6-difluoro-3-iodobenzoate, 3-chloro-2-fluorobenzyl bromide, DMADMF. | mdpi.com |
| 1,8-Dihydroxyquinolin-2(1H)-ones | Cyclization followed by N-alkylation and amidation. | 2,3-dihydroxy-6-nitrobenzaldehyde, malonic acid esters, benzylamines. | acs.org |
| 1,6-Naphthyridine-3-carboxylic acid | Multi-step synthesis involving cyclization to form a pyridine (B92270) ring, which is then converted to the naphthyridine core. | Diethyl 1,3-acetonedicarboxylate, triethyl orthoformate. | researchgate.net |
| Pyrazolyl-4-oxo-4H-quinoline-3-carboxylic acids | Reaction of 4-substituted 3,5-dimethylpyrazoles with quinoline precursors. | 4-Substituted 3,5-dimethylpyrazoles. | mdpi.com |
These synthetic efforts have enabled the exploration of how different hydroxylation patterns affect the molecule's ability to inhibit HIV-1 integrase, including activity against drug-resistant viral strains. acs.orgnih.gov
Preparation of Isotopic Analogs and Reference Standards of p-Hydroxy Elvitegravir for Research Applications
The preparation of isotopic analogs and certified reference standards of this compound is essential for a variety of research applications, most notably in metabolic studies and pharmacokinetic analyses. nih.gov Stable isotope-labeled (SIL) compounds, typically containing deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), serve as ideal internal standards for quantitative analysis by mass spectrometry because they have nearly identical chemical and physical properties to the unlabeled analyte but are distinguishable by their mass.
The synthesis of an isotopic analog of this compound would generally involve incorporating the isotopic label into a stable position within the molecule. This can be achieved by using a labeled precursor at an early stage of the synthesis. For example, to create a deuterated version, a starting material containing one or more deuterium atoms, such as a deuterated benzyl (B1604629) bromide, could be used in the synthesis of the quinolone core. The use of deuterated analogs has been a documented strategy for investigating the metabolism of other antiviral drugs. acs.org
Reference standards for the parent drug, elvitegravir, are commercially available for analytical and research purposes. medchemexpress.commedchemexpress.com These standards are crucial for ensuring the accuracy and reproducibility of experimental results. The preparation of a reference standard for the p-hydroxy metabolite would require a validated synthetic route followed by extensive purification and characterization to confirm its identity and purity.
The table below outlines common isotopic labeling approaches that could be applied to the synthesis of this compound for research applications.
| Isotope | Labeling Position (Example) | Synthetic Approach | Primary Application |
| Deuterium (²H or D) | Benzyl group or N-alkyl side chain | Use of deuterated benzyl bromide or deuterated valinol during synthesis. | Internal standard for mass spectrometry; metabolism (kinetic isotope effect) studies. acs.org |
| Carbon-13 (¹³C) | Quinolone backbone or carboxylic acid | Use of ¹³C-labeled malonates or other core building blocks. | Tracing metabolic pathways; internal standard for mass spectrometry. |
| Nitrogen-15 (¹⁵N) | Quinolone ring nitrogen | Use of ¹⁵N-labeled amino acids or ammonia (B1221849) derivatives in the synthesis. | Probing nitrogen metabolism and biotransformation. |
By using these isotopically labeled standards, researchers can accurately quantify the levels of this compound in biological matrices, helping to understand the metabolic profile of elvitegravir. nih.gov
Development of Novel Synthetic Routes for this compound Precursors and the Metabolite Itself
Developing novel and efficient synthetic routes for this compound and its precursors is a significant goal in medicinal and process chemistry. An improved synthesis can lead to higher yields, lower costs, and greater accessibility for research purposes. The synthesis of elvitegravir itself has been approached in several ways, and these routes can be adapted for its hydroxylated metabolite. google.comresearchgate.net
One promising strategy for synthesizing this compound involves modifying existing elvitegravir syntheses by using a starting material that contains a protected hydroxyl group at the para-position of the benzyl moiety. For example, many syntheses of elvitegravir start from 2,4-dimethoxy-substituted aromatic compounds. researchgate.net A route to this compound could logically start from a precursor like 3-chloro-2-fluoro-4-methoxybenzyl bromide. This precursor would be carried through the synthetic sequence, and the synthesis would conclude with a selective demethylation step to unmask the para-hydroxyl group.
An improved synthesis for elvitegravir starts from 2,4-dimethoxyacetophenone, which is halogenated and then condensed with a dialkyl carbonate to form a benzoylacetate. researchgate.net This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal (B89532) and (S)-valinol. researchgate.net Cyclization to the quinolone core is achieved using N,O-bis(trimethylsilyl)acetamide (BSA), followed by a Negishi coupling to introduce the benzyl group. researchgate.net Adapting this route for this compound would involve using a 3-chloro-2-fluoro-4-methoxybenzylzinc bromide in the Negishi coupling step. The final step would be the selective cleavage of the methyl ether at the para-position.
A potential synthetic pathway is outlined in the table below.
| Step | Precursor | Key Reaction | Intermediate/Product | Reference for Analogous Step |
| 1 | 5-Halo-2,4-dimethoxybenzoylacetate | Reaction with DMF-DMA and (S)-valinol | Enamine intermediate | researchgate.net |
| 2 | Enamine intermediate | BSA-mediated cyclization | Protected quinolone-3-carboxylate | researchgate.net |
| 3 | Protected quinolone-3-carboxylate | Negishi coupling with 3-chloro-2-fluoro-4-methoxybenzylzinc bromide | Protected p-methoxy elvitegravir | researchgate.net |
| 4 | Protected p-methoxy elvitegravir | Hydrolysis/Deprotection | p-Methoxy elvitegravir | researchgate.net |
| 5 | p-Methoxy elvitegravir | Selective O-demethylation (e.g., with BBr₃) | This compound | General chemical method |
This approach leverages well-established reactions and provides a clear path to the target metabolite by introducing the key functionality in a protected form early in the synthesis. Further research into precursors for second-generation integrase inhibitors, such as pyridone-carboxylic acid derivatives, may also inspire new routes to elvitegravir analogs. acs.org
Emerging Research Directions and Future Perspectives on P Hydroxy Elvitegravir in Antiretroviral Discovery
Exploration of p-Hydroxy Elvitegravir (B1684570) Structural Motifs in Novel Integrase Inhibitor Design
The chemical architecture of elvitegravir, and by extension its metabolites, provides a foundational blueprint for the design of new INSTIs. Elvitegravir itself was an evolution from quinolone antibiotics, replacing the traditional diketo acid (DKA) motif with a 4-quinolone-3-carboxylic acid scaffold. rsc.orgresearchgate.net This core, along with a critical halogenated benzyl (B1604629) group, forms the key pharmacophore that chelates two divalent magnesium ions (Mg2+) in the HIV-1 integrase active site, thereby blocking the DNA strand transfer process essential for viral replication. researchgate.netnih.gov
The structure of p-Hydroxy elvitegravir results from the metabolic hydroxylation of the parent compound. ontosight.ai While this modification significantly reduces its direct antiviral potency, studying this structural change is crucial for structure-activity relationship (SAR) analysis. drugbank.comnih.gov It informs medicinal chemists about which positions on the molecule are susceptible to metabolism and how such modifications can negatively impact the precise orientation required for binding to the integrase active site. This knowledge helps in the design of next-generation inhibitors by guiding the placement of protective chemical groups that can block metabolic pathways, thereby enhancing the drug's stability and bioavailability.
Research into novel INSTIs frequently uses the elvitegravir scaffold as a starting point. nih.govmdpi.com Modifications have included altering the quinolone core to create naphthyridinone-containing inhibitors or designing entirely new heterocyclic systems that retain the essential metal-chelating properties. nih.govmdpi.com The insights gained from the metabolic profile of elvitegravir, including the formation of this compound, are invaluable in these endeavors, ensuring that new designs not only have high potency but also possess improved pharmacokinetic profiles resistant to metabolic breakdown.
Table 1: Key Structural Motifs in Elvitegravir and Their Research Implications
| Structural Motif | Function in Elvitegravir | Implication for Novel Inhibitor Design |
|---|---|---|
| 4-Quinolone-3-Carboxylic Acid | Acts as a bioisostere for the diketo acid (DKA) motif; contains key oxygen atoms for chelating Mg2+ ions in the integrase active site. rsc.orgresearchgate.net | Serves as a successful core scaffold for modification. Researchers have explored creating analogs like naphthyridinones by incorporating additional nitrogen atoms. nih.gov |
| Halogenated Benzyl Group | Orients into a hydrophobic pocket of the integrase-DNA complex, enhancing binding affinity and potency. rsc.orgsemanticscholar.org | Modifications to this group are explored to improve potency against resistant viral strains and fine-tune interactions within the binding pocket. |
| p-Hydroxy Group (in Metabolite) | Represents a site of metabolic attack (hydroxylation) that reduces antiviral activity. ontosight.aidrugbank.com | Highlights a metabolic liability. New designs can incorporate features at this position to block metabolism, potentially increasing the drug's half-life and efficacy. |
Role of Metabolite Research in Elucidating Mechanisms of Antiviral Drug Resistance
The development of drug resistance is a primary challenge in HIV therapy. asm.org Research into drug metabolites like this compound plays a subtle but important role in understanding and overcoming this challenge. HIV develops resistance to elvitegravir primarily through mutations in the integrase enzyme, with key substitutions including T66I, E92Q, Q148H/K/R, and N155H. nih.govscispace.com These mutations alter the enzyme's active site, reducing the binding affinity of the inhibitor.
While metabolites like this compound and elvitegravir glucuronide have significantly lower potency than the parent drug, their interaction with both wild-type and resistant integrase enzymes is a key area of investigation. researchgate.netdrugbank.com A pivotal study conducted in vitro resistance selections using not only elvitegravir but also its primary metabolites, M1 (hydroxide) and M4 (glucuronide). researchgate.net The results showed that mutations selected by the parent drug conferred broad cross-resistance to the metabolites. researchgate.net This indicates that the structural changes in the resistant integrase enzyme that impede elvitegravir binding also prevent the binding of its metabolites.
Studying these interactions helps to build a more complete picture of the resistance landscape. It can reveal whether certain resistance pathways also alter the rate of drug metabolism, which could further impact therapeutic efficacy. By understanding how even weakly active metabolites fail to bind to resistant enzymes, researchers can better model the steric and electronic changes in the active site. This detailed knowledge can guide the design of "third-generation" INSTIs that are intentionally structured to avoid the impact of these resistance mutations, maintaining potency where older drugs like elvitegravir might fail. tandfonline.com
Advances in High-Throughput Screening and Computational Modeling for Metabolite Characterization
The characterization of drug metabolites, once a laborious process, has been revolutionized by modern analytical and computational techniques. These advances are critical for understanding the complete pharmacokinetic and pharmacodynamic profile of drugs like elvitegravir and its metabolite, this compound.
High-throughput screening (HTS) of compound libraries is a cornerstone of modern drug discovery, and the principles of HTS are applied to metabolite analysis. nih.gov For metabolite characterization, the key technology is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov Numerous sensitive and robust LC-MS/MS methods have been developed for the simultaneous quantification of elvitegravir and other antiretrovirals in plasma. researchgate.netrroij.com These methods are precise enough to separate and measure not only the parent drug but also its metabolites, such as elvitegravir glucuronide, providing critical data for pharmacokinetic studies. rroij.com
Computational modeling provides powerful predictive tools that complement experimental work. Molecular docking simulations are used to predict how elvitegravir and its analogs, and potentially its metabolites, bind within the active site of the HIV integrase enzyme. semanticscholar.orgresearchgate.netuthsc.edu These models help visualize the key interactions, such as the chelation of Mg2+ ions and contacts with amino acid residues and viral DNA. semanticscholar.org Furthermore, Quantitative Structure-Activity Relationship (QSAR) analysis can be performed on elvitegravir and its analogs to build mathematical models that correlate specific structural and physicochemical properties with antiviral activity. nih.gov Such computational approaches can be extended to metabolites to predict their binding affinity (or lack thereof) and to screen virtual libraries of new inhibitor designs for promising candidates before they are synthesized, saving significant time and resources. nih.govuthsc.edu
Table 2: Modern Techniques for Elvitegravir Metabolite Characterization
| Technique | Application to this compound Research | Key Insights Provided |
|---|---|---|
| LC-MS/MS | Simultaneous quantification of elvitegravir and its metabolites in biological samples (e.g., plasma). researchgate.netnih.gov | Provides precise pharmacokinetic data on the rate of formation and clearance of metabolites, crucial for understanding drug half-life and exposure. rroij.com |
| Molecular Docking | Predicts the binding pose of elvitegravir and its metabolites within the integrase active site. researchgate.netscirp.org | Elucidates why modifications like hydroxylation reduce binding affinity and helps visualize interactions with wild-type versus resistant enzyme variants. uthsc.edu |
| QSAR Analysis | Develops models linking structural features of elvitegravir analogs to their biological activity. nih.gov | Identifies which molecular properties are critical for potency, guiding the rational design of new compounds with improved characteristics. |
| NMR Spectroscopy | Used for the definitive structural identification of elvitegravir-related impurities and metabolites. researchgate.net | Confirms the exact chemical structure of metabolites like this compound. |
Investigation of Elvitegravir Metabolites in Broader Cellular Metabolic Pathways beyond Drug Metabolism
The biological effects of a drug and its metabolites are not always confined to their intended target. There is a growing interest in understanding how antiretrovirals interact with broader cellular pathways, which can reveal both potential toxicities and new therapeutic opportunities. Elvitegravir is primarily metabolized by CYP3A enzymes and secondarily by UGT1A1/3. nih.govresearchgate.netwikipedia.org Interactions with drugs that induce or inhibit these pathways can significantly alter elvitegravir's concentration. wikipedia.orgeuropa.eu
Beyond its own metabolism, elvitegravir has been found to have off-target effects. One notable study revealed that elvitegravir can interfere with the function of RAG1, a critical enzyme involved in V(D)J recombination, the process that generates diversity in immune system receptors. nih.gov The study found that elvitegravir, but not the related INSTI raltegravir, could inhibit RAG1 activity and lead to a reduction in mature B lymphocytes in mice, suggesting a potential impact on the immune system itself. nih.gov This finding highlights the importance of investigating whether metabolites like this compound share this off-target activity. If the metabolite is found to be inactive against RAG1, it could suggest that the specific structural features of the parent drug are responsible, offering clues for designing safer alternatives.
Furthermore, research has shown that factors like ethanol (B145695) consumption can alter the intracellular concentration of elvitegravir by inducing drug transporters like MRP1 and MDR1, which in turn reduces the drug's efficacy. researchgate.net These findings underscore that the cellular environment and its metabolic state can have a profound impact on antiretroviral therapy. Future research should therefore extend these investigations to this compound and other metabolites to build a comprehensive model of how the entire family of drug-related compounds interacts with the complex network of human cellular metabolism.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying p-Hydroxy elvitegravir in biological samples, and how should they be validated?
- Methodological Answer : High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are primary methods. Validation should include sensitivity (limit of detection/quantification), linearity (calibration curves across physiological concentrations), precision (intra-/inter-day variability), and accuracy (spiked recovery tests). For metabolites like p-Hydroxy derivatives, ensure chromatographic separation using optimized mobile phases (e.g., acetonitrile-phosphate buffers) and column selection (C18 columns) to resolve structurally similar compounds. Internal standards (e.g., deuterated analogs) improve reproducibility .
Q. How should researchers design studies to assess CYP3A4-mediated drug-drug interactions with this compound?
- Methodological Answer : Use in vitro microsomal assays (human liver microsomes) to measure metabolic stability and identify CYP3A4 as the primary enzyme. For in vivo studies, administer this compound with CYP3A4 inhibitors (e.g., cobicistat) or inducers (e.g., rifampicin) in animal models, followed by plasma/tissue sampling at timed intervals. Pharmacokinetic parameters (AUC, Cmax, clearance) should be compared between cohorts. Note that mucosal accumulation may occur independently of CYP3A4 inhibition, necessitating tissue-specific pharmacokinetic profiling .
Advanced Research Questions
Q. What methodologies are effective in assessing the tissue-specific distribution of this compound in preclinical models?
- Methodological Answer : In non-human primates, administer radiolabeled this compound orally and collect tissues (rectal, vaginal, lymph nodes) post-euthanasia. Use liquid scintillation counting or mass spectrometry to quantify drug concentrations. Compare results to plasma levels to calculate tissue-to-plasma ratios. For mechanistic insights, employ immunohistochemistry to localize drug accumulation or autoradiography for spatial resolution. Ensure ethical compliance with animal protocols .
Q. How can researchers resolve contradictions in mucosal accumulation data when CYP3A4 inhibitors are absent?
- Methodological Answer : Conduct parallel in vitro (cell monolayers, e.g., Caco-2) and in vivo studies to evaluate passive diffusion vs. active transport. Use transporter inhibitors (e.g., probenecid for OATs) or CRISPR-edited cell lines lacking specific transporters. In non-human primates, compare mucosal concentrations after administering this compound with/without cobicistat. Alternative pathways (e.g., P-glycoprotein efflux) may explain CYP3A4-independent accumulation, requiring proteomic analysis of mucosal transporters .
Q. What experimental approaches evaluate the immunotoxic effects of this compound on B-cell function?
- Methodological Answer : Use primary human B-cells or murine models treated with therapeutic doses of this compound. Assess V(D)J recombination efficiency via PCR-based assays for antibody diversity. Flow cytometry can quantify mature B-cell populations (CD19+/IgM+). For in vivo relevance, monitor serum immunoglobulin levels and immune response to antigens (e.g., ovalbumin) in treated mice. Longitudinal studies are critical to model chronic exposure effects observed in HIV patients .
Q. How can elvitegravir’s antimetastatic mechanism via METTL3 degradation be investigated for drug repurposing?
- Methodological Answer : Perform molecular docking simulations to confirm this compound’s binding affinity for METTL3. Validate proteasomal degradation using Western blotting and cycloheximide chase assays in cancer cell lines. In murine metastasis models (e.g., tail-vein injection of ESCC cells), compare metastatic burden in cohorts treated with elvitegravir vs. controls. Use METTL3-knockdown/rescue models to establish specificity. Toxicity studies should include immune profiling and organ histopathology .
Data Presentation and Validation Guidelines
- Tables/Figures : Follow IUPAC guidelines for chemical structures and SI units. For pharmacokinetic data, use line graphs (time vs. concentration) and box plots (tissue distribution). Include error bars (±SEM) and statistical significance (p-values). Annotate chromatograms with retention times and baseline resolution for metabolites .
- Contradictory Data : Address discrepancies via meta-analysis (e.g., forest plots) or sensitivity analyses in systematic reviews. Clearly state limitations (e.g., species-specific CYP3A4 expression) in discussion sections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
